(S)-2-((3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO)PROPANOIC ACID
CAS No.: 187884-90-8
Cat. No.: VC20901971
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187884-90-8 |
---|---|
Molecular Formula | C14H18N2O2 |
Molecular Weight | 246.3 g/mol |
IUPAC Name | (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid |
Standard InChI | InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
Standard InChI Key | ZVYICXMIPNSFIA-VIFPVBQESA-N |
Isomeric SMILES | C[C@@H](C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C |
SMILES | CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C |
Canonical SMILES | CC(C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C |
Introduction
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid is a compound with significant interest in chemical and pharmaceutical research. It belongs to the class of dihydroisoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure featuring a chiral center at the propanoic acid moiety and a dimethylated dihydroisoquinoline ring.
Synthesis Methods
While specific synthesis methods for (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid are not detailed in available literature, related compounds within the dihydroisoquinoline family can be synthesized through several approaches:
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N-Alkylation: This involves direct alkylation of N-unsubstituted dihydroisoquinolines followed by oxidation steps .
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Iminium Intermediates: These are used in forming substituted dihydroisoquinolones through mild reaction conditions .
Given these general strategies for similar compounds, researchers might adapt these methods to synthesize (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid, focusing on stereoselective synthesis techniques due to its chiral nature.
Analytical Data
Analytical characterization of organic compounds typically involves spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry.
For example:
NMR Spectroscopy
In general practice:
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The -NMR spectrum would show signals corresponding to aromatic protons around , methylene groups near , methyl groups around .
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The -NMR would display peaks corresponding to aromatic carbons (–), methylene carbons (–), and carboxylic carbon (–) [e.g., see spectra from similar structures] .
IR Spectroscopy
IR analysis helps confirm functional groups such as carboxylic acids ( cm^{-1}) and amine functionalities ( .
To summarize:
(S)-2-(Dimethyldihydro...) lacks extensive documentation but shares structural similarities with other biologically active isoquinline derivatives.
Future studies could explore its synthesis via adapted methods from related compounds and investigate potential pharmacological applications based on analogs' known activities.
If you need more information or updates after February 2025 regarding any new findings specifically about this compound or closely related ones that might emerge later than my knowledge cutoff date mentioned above; feel free asking again anytime!
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